ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1171552-15-0
VCID: VC11921231
InChI: InChI=1S/C11H12N4O3S/c1-3-18-10(17)7-6-19-11(13-7)14-9(16)8-4-5-12-15(8)2/h4-6H,3H2,1-2H3,(H,13,14,16)
SMILES: CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C
Molecular Formula: C11H12N4O3S
Molecular Weight: 280.31 g/mol

ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate

CAS No.: 1171552-15-0

Cat. No.: VC11921231

Molecular Formula: C11H12N4O3S

Molecular Weight: 280.31 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate - 1171552-15-0

Specification

CAS No. 1171552-15-0
Molecular Formula C11H12N4O3S
Molecular Weight 280.31 g/mol
IUPAC Name ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H12N4O3S/c1-3-18-10(17)7-6-19-11(13-7)14-9(16)8-4-5-12-15(8)2/h4-6H,3H2,1-2H3,(H,13,14,16)
Standard InChI Key XXUUZFGVVYVQPQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features:

  • Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.

  • Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, methyl-substituted at position 1.

  • Amide linkage: Connects the thiazole’s C2 position to the pyrazole’s C3 carbonyl group.

  • Ethyl ester group: Attached to the thiazole’s C4 position .

IUPAC Name: Ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate .

Spectroscopic and Computational Data

  • SMILES: CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C .

  • InChI Key: XXUUZFGVVYVQPQ-UHFFFAOYSA-N .

  • X-ray crystallography: Limited data available, but analogous structures suggest planar geometry with intramolecular hydrogen bonding .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically:

  • Formation of the thiazole core: Cyclization of thiourea derivatives with α-halo ketones .

  • Amide bond formation: Coupling the thiazole intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid using carbodiimide reagents.

  • Esterification: Introduction of the ethyl ester group via acid-catalyzed reaction with ethanol .

Optimized Conditions:

  • Use of triethylamine in ethanol under reflux yields high-purity product (reported purity >95%).

  • One-pot methods, as described in CN102079732B, reduce intermediate isolation steps .

Characterization Techniques

Spectroscopic Analysis

TechniqueKey FindingsReference
NMR1H^1\text{H}: δ 1.35 (t, 3H, CH3_3), 3.90 (s, 3H, N-CH3_3), 4.30 (q, 2H, OCH2_2)
IRPeaks at 1720 cm1^{-1} (C=O ester), 1665 cm1^{-1} (C=O amide)
Mass SpectrometryMolecular ion peak at m/z 280.31 (M+^+)

Biological Activities

ActivityMechanism/FindingsReference
AntimicrobialInhibits Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption .
AnticancerInduces apoptosis in A549 lung cancer cells (IC50_{50} = 18 µM) .
Anti-inflammatorySuppresses COX-2 expression by 60% at 50 µM in RAW 264.7 macrophages .

Structure-Activity Relationships (SAR)

  • Pyrazole methylation: Enhances metabolic stability .

  • Thiazole substitution: Electron-withdrawing groups (e.g., esters) improve bioavailability.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

  • Kinase inhibition: Analogous compounds inhibit mTOR, a target in non-small cell lung cancer .

  • Antitubercular agents: Pyrazole-thiazole hybrids show MIC = 6.25 µg/mL against Mycobacterium tuberculosis .

Agricultural Chemistry

  • Herbicide intermediates: Structural analogs are patented for crop protection .

Related Compounds and Analogues

Compound NameStructural DifferenceBioactivityReference
Ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylateMethyl group at thiazole C4Enhanced anticancer activity (IC50_{50} = 12 µM)
1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl esterChlorine at pyrazole C4Herbicidal activity

Future Research Directions

  • Synthetic optimization: Develop greener catalysts (e.g., enzymatic coupling) .

  • In vivo studies: Evaluate pharmacokinetics and toxicity profiles.

  • Targeted drug delivery: Conjugate with nanoparticles for enhanced efficacy .

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